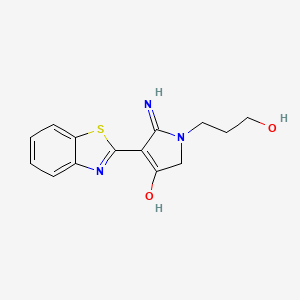![molecular formula C22H23NO5S B12163203 2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B12163203.png)
2-[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(7-メトキシ-4-メチルキノリン-2-イル)スルファニル]-1-(3,4,5-トリメトキシフェニル)エタン-1-オンは、スルファニルブリッジを介してトリメトキシフェニル基に結合したキノリン部分を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[(7-メトキシ-4-メチルキノリン-2-イル)スルファニル]-1-(3,4,5-トリメトキシフェニル)エタン-1-オンの合成は、通常、複数のステップを含みます。
キノリン部分の形成: キノリン環は、ニトロベンゼンなどの酸化剤の存在下で、アニリンとグリセロールを硫酸と縮合させるスクラウプ合成によって合成できます。
スルファニル基の導入: スルファニル基は、塩基性条件下でキノリン誘導体をチオール化合物と反応させることによって導入できます。
トリメトキシフェニル基とのカップリング: 最後のステップは、スルファニル-キノリン中間体を、通常、ジクロロメタンなどの不活性溶媒中でDCC(ジシクロヘキシルカルボジイミド)のようなカップリング試薬を使用して、トリメトキシフェニルエタノン誘導体とカップリングすることです。
工業生産方法
この化合物の工業生産は、収率と純度を最適化し、より大規模に行うために、同様の合成経路に従う可能性が高いです。これには、反応条件をより適切に制御するための連続フロー反応器と、試薬の添加と生成物の分離のための自動システムの使用が含まれる場合があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応はカルボニル基を標的にし、それをアルコールに変換することができます。
置換: 求電子置換反応は、特にメトキシ置換フェニル環で、芳香族環で起こり得ます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(mCPBA)などの試薬が一般的に使用されます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)が一般的な還元剤です。
置換: フリーデル・クラフツのアシル化またはアルキル化は、触媒として塩化アルミニウム(AlCl3)を使用して行うことができます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコール誘導体。
置換: 使用される求電子試薬に応じて、さまざまな置換芳香族化合物。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな機能化が可能になり、有機合成における汎用性の高い中間体となっています。
生物学
生物学的には、この化合物は、抗菌活性や抗マラリア活性で知られるキノリン部分の存在により、興味深い薬理学的特性を示す可能性があります。
医学
医薬品化学では、この化合物の誘導体は、特に感染症の治療や抗がん剤としての治療薬としての可能性について調査することができます。
産業
工業的には、この化合物は、新素材の開発や染料や顔料の合成における前駆体として使用できる可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the quinoline moiety, which is known for its antimicrobial and antimalarial activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases or as anticancer agents.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用機序
2-[(7-メトキシ-4-メチルキノリン-2-イル)スルファニル]-1-(3,4,5-トリメトキシフェニル)エタン-1-オンの作用機序は、その特定の用途によって異なります。たとえば、抗菌剤として使用される場合、DNA複製に不可欠な酵素である細菌のDNAジャイレースまたはトポイソメラーゼIVを阻害する可能性があります。キノリン部分はDNAにインターカレーションし、その機能を阻害し、細胞死につながる可能性があります。
類似化合物との比較
類似化合物
クロロキン: キノリン構造を持つよく知られた抗マラリア薬。
キニーネ: キナの木の樹皮から得られる別の抗マラリア化合物。
メフロキン: マラリアの治療と予防に使用されるキニーネの合成誘導体。
独自性
2-[(7-メトキシ-4-メチルキノリン-2-イル)スルファニル]-1-(3,4,5-トリメトキシフェニル)エタン-1-オンを際立たせているのは、スルファニルブリッジによって結合したキノリンとトリメトキシフェニル基の組み合わせです。このユニークな構造は、異なる薬理学的特性を与える可能性があり、さらなる研究開発のための貴重な化合物となっています。
特性
分子式 |
C22H23NO5S |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
2-(7-methoxy-4-methylquinolin-2-yl)sulfanyl-1-(3,4,5-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C22H23NO5S/c1-13-8-21(23-17-11-15(25-2)6-7-16(13)17)29-12-18(24)14-9-19(26-3)22(28-5)20(10-14)27-4/h6-11H,12H2,1-5H3 |
InChIキー |
OUPFSPZFXCJYGG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [2-(4-bromophenyl)hydrazinylidene]propanedioate](/img/structure/B12163120.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)hexanamide](/img/structure/B12163121.png)
![methyl 4-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12163122.png)
![Tert-butyl [2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B12163126.png)
![N-[5-(4-methoxybenzyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B12163135.png)
![7-(4-Fluorophenyl)-2-tetrahydro-2-furanyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12163148.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12163149.png)
![Methyl 5-benzyl-2-({[4-(pyrimidin-2-ylamino)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12163153.png)

![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12163166.png)
![4-butyl-8-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B12163174.png)
![Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate](/img/structure/B12163180.png)
![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163188.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methoxybenzyl)benzamide](/img/structure/B12163208.png)
